

The Thermochemical Landscape of 4-methyl-1H-indazole: A Methodological Guide

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Compound of Interest

Compound Name: 4-methyl-1H-indazole

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. A thorough understanding of its thermochemical properties, such as the enthalpy of formation, is crucial for optimizing synthesis, ensuring process safety, and modeling molecular interactions. This guide addresses the current landscape of thermochemical data for **4-methyl-1H-indazole**. While specific experimental data for this substituted indazole is not available in published literature, this document provides a comprehensive overview of the established methodologies required for its determination. It details the protocols for combustion calorimetry and sublimation enthalpy measurements and outlines the use of computational chemistry as a powerful predictive tool. This guide serves as a foundational resource for researchers seeking to determine or estimate these critical physicochemical parameters.

Introduction

Indazole derivatives are core scaffolds in a multitude of pharmacologically active molecules. The substitution of a methyl group at the 4-position of the indazole ring can significantly influence its electronic distribution, crystal packing, and intermolecular interactions, thereby altering its physical and chemical properties. Thermochemical data provides a quantitative measure of the energetic stability of a compound. The standard enthalpy of formation (Δ_fH°), in particular, is a fundamental property that governs chemical reactions and phase equilibria.

Currently, there is a notable absence of published experimental thermochemical data for **4-methyl-1H-indazole**. However, the principles and techniques for determining these properties are well-established. This guide will leverage data from the parent compound, 1H-indazole, as a reference point and describe the definitive experimental and computational workflows for characterizing **4-methyl-1H-indazole**.

Thermochemical Data for 1H-Indazole (Reference Compound)

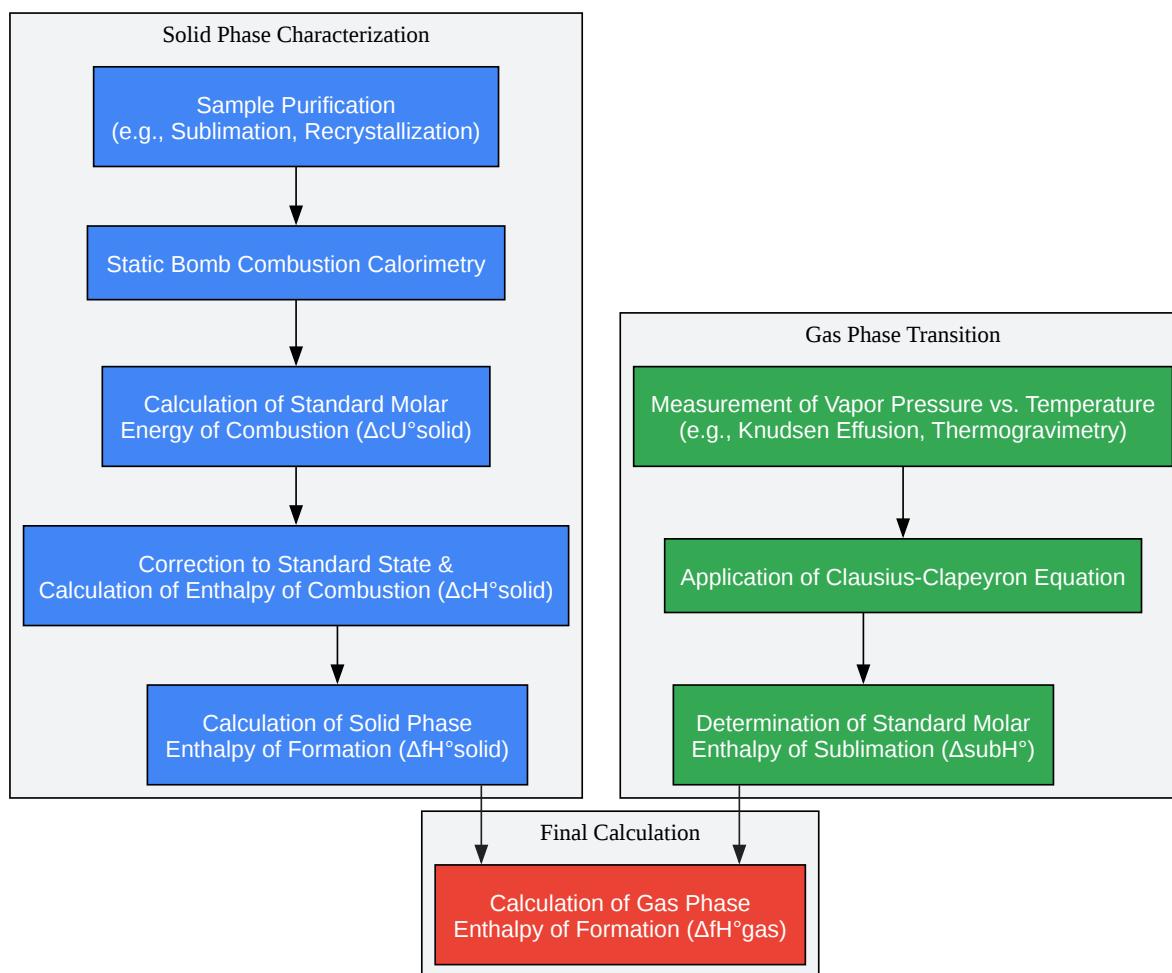
To provide context, the experimentally determined thermochemical properties for the parent compound, 1H-indazole, are summarized below. These values serve as a benchmark for future studies on its methylated derivatives.

Property	Symbol	Value (kJ·mol ⁻¹)	Phase	Reference
Standard Molar Enthalpy of Combustion	$\Delta cH^\circ_{\text{solid}}$	-3778.6 ± 3.5	Solid	[1][2]
Standard Molar Enthalpy of Formation	$\Delta fH^\circ_{\text{solid}}$	139.3 ± 3.6	Solid	[2]
Standard Molar Enthalpy of Sublimation	$\Delta_{\text{sub}}H^\circ$	92.9 ± 1.0	Solid-Gas	[2]
Standard Molar Enthalpy of Formation	$\Delta fH^\circ_{\text{gas}}$	232.2 ± 3.7	Gas	[2]

Table 1: Summary of Standard Thermochemical Properties for 1H-Indazole at T = 298.15 K.

Experimental Determination of Thermochemical Properties

The primary route to obtaining the standard molar enthalpy of formation in the gaseous state ($\Delta fH^\circ_{\text{gas}}$) involves two key experimental stages, as illustrated in the workflow below.



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Figure 1: Experimental workflow for determining the gas-phase enthalpy of formation.

Protocol 1: Combustion Calorimetry for Solid-Phase Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.^[3] The experiment measures the energy released when a substance is completely burned in a controlled environment.

Methodology:

- Sample Preparation: A precisely weighed pellet of high-purity **4-methyl-1H-indazole** is placed in a platinum crucible inside a constant-volume calorimetric bomb. As nitrogen-containing organic compounds can be hygroscopic, samples are often handled in an inert atmosphere.^[4]
- Bomb Setup: A small volume of water (e.g., 1 cm³) is added to the bomb to ensure that the nitric acid formed from the combustion of nitrogen is in a defined aqueous state. The bomb is then sealed and pressurized to approximately 3.0 MPa with pure oxygen.^{[4][5]}
- Calorimeter Calibration: The energy equivalent of the calorimeter system, $\epsilon(\text{calor})$, is determined by burning a certified standard reference material, typically benzoic acid, under identical conditions.^[4]
- Combustion: The sample is ignited using a cotton fuse with a known energy of combustion. The temperature change of the surrounding water bath is meticulously recorded using a high-precision thermometer (e.g., a quartz-crystal or platinum resistance thermometer).^{[4][5]}
- Analysis of Products: After combustion, the liquid products are titrated to quantify the amount of nitric acid formed. Gaseous products are analyzed to confirm complete combustion (i.e., absence of carbon monoxide).^{[3][4]}
- Calculation: The specific energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, accounting for the energies of ignition and formation of nitric acid. This value is then corrected to standard state conditions

to yield the standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation in the solid phase ($\Delta fH^\circ_{\text{solid}}$).[5]

Protocol 2: Determination of Enthalpy of Sublimation

The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is the energy required to transform one mole of a substance from the solid to the gaseous state.[6][7] It is essential for converting the solid-phase enthalpy of formation to the gas phase. This property can be determined by measuring the vapor pressure of the solid as a function of temperature.

Methodology (Thermogravimetric Analysis - TGA):

- Instrument Setup: A thermogravimetric analyzer is used to measure the mass of a sample as a function of temperature in a controlled atmosphere.
- Isothermal Measurements: The rate of mass loss (dm/dt) of a **4-methyl-1H-indazole** sample is measured at several distinct isothermal temperatures under a constant flow of an inert gas (e.g., nitrogen).[1]
- Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the mass loss rates using the Langmuir equation.
- Clausius-Clapeyron Analysis: The enthalpy of sublimation is derived from the slope of a plot of $\ln(p)$ versus $1/T$, according to the Clausius-Clapeyron equation. The results are then adjusted to the standard reference temperature of 298.15 K.[8][9]

Relationship Between Thermochemical Properties

The thermochemical properties determined through the experimental protocols are linked by Hess's Law. The standard molar enthalpy of formation in the gas phase is calculated by summing the enthalpy of formation in the solid phase and the enthalpy of sublimation.

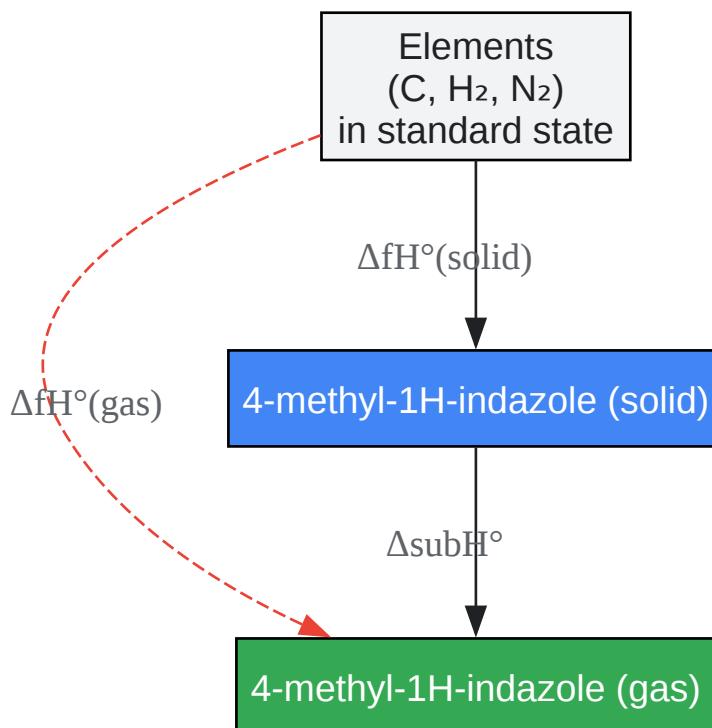
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Figure 2: Diagram illustrating the relationship between key thermochemical enthalpies.

Computational Thermochemistry: A Predictive Alternative

In the absence of experimental data, computational thermochemistry provides a robust method for estimating the thermochemical properties of molecules.^[10] High-level quantum chemical methods can predict enthalpies of formation with an accuracy that often rivals experimental measurements.^[11]

Methodology Overview:

- Geometry Optimization: The 3D structure of the **4-methyl-1H-indazole** molecule is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP or MP2).
- Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

- High-Accuracy Energy Calculation: Single-point energy calculations are performed using high-level composite methods (e.g., Gaussian-n theories like G3 or G4, or Complete Basis Set methods like CBS-QB3).[10]
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, where the computed reaction enthalpy is combined with known experimental enthalpies of formation for the other species in the balanced reaction.

Conclusion

While direct experimental thermochemical data for **4-methyl-1H-indazole** remains to be published, the path to its determination is clear. This guide provides the necessary framework for researchers by detailing the established experimental protocols of combustion calorimetry and sublimation enthalpy measurement. Furthermore, it highlights the power of computational methods as a predictive tool for obtaining high-accuracy thermochemical data. The application of these methodologies will yield the critical energetic parameters needed to advance the research and development of **4-methyl-1H-indazole** and its derivatives in the pharmaceutical and materials science fields.

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